(4-(2-Bromoethoxy)phenyl)methanol
Overview
Description
(4-(2-Bromoethoxy)phenyl)methanol is an organic compound with the molecular formula C9H11BrO2 It is characterized by a phenyl ring substituted with a bromoethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-(2-Bromoethoxy)phenyl)methanol can be synthesized through the reaction of 4-hydroxybenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like acetone and requires refluxing for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Bromoethoxy)phenyl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromoethoxy group, yielding simpler phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylmethanols with various functional groups.
Oxidation: 4-(2-Bromoethoxy)benzoic acid.
Reduction: 4-hydroxybenzyl alcohol.
Scientific Research Applications
(4-(2-Bromoethoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in drug design and discovery.
Mechanism of Action
The mechanism of action of (4-(2-Bromoethoxy)phenyl)methanol involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The compound can also participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl Alcohol: Lacks the bromoethoxy group, making it less reactive in nucleophilic substitution reactions.
4-(2-Chloroethoxy)phenylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
4-(2-Iodoethoxy)phenylmethanol: Contains an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
Uniqueness
(4-(2-Bromoethoxy)phenyl)methanol is unique due to its balanced reactivity, making it suitable for a variety of chemical transformations. The presence of both the bromoethoxy and methanol groups allows for diverse functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-(2-bromoethoxy)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAPTDXMUPBCQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626049 | |
Record name | [4-(2-Bromoethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38459-72-2 | |
Record name | [4-(2-Bromoethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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